N-[2-(1-Adamantyloxy)ethyl]-2-methoxy-5-methylbenzenesulfonamide
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Overview
Description
N-[2-(1-Adamantyloxy)ethyl]-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that features a unique adamantane structure Adamantane is a diamondoid hydrocarbon known for its stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Adamantyloxy)ethyl]-2-methoxy-5-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the adamantane derivative, which is then reacted with an appropriate sulfonamide precursor. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Adamantyloxy)ethyl]-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-[2-(1-Adamantyloxy)ethyl]-2-methoxy-5-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and antibacterial properties.
Industry: Utilized in the development of advanced materials due to its stable adamantane core.
Mechanism of Action
The mechanism of action of N-[2-(1-Adamantyloxy)ethyl]-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, allowing the compound to fit into enzyme active sites or receptor binding pockets. This interaction can inhibit the activity of enzymes or block receptor signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-Adamantyloxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide
- N-[2-(1-Adamantyloxy)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide
Uniqueness
N-[2-(1-Adamantyloxy)ethyl]-2-methoxy-5-methylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of the adamantane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4S/c1-14-3-4-18(24-2)19(7-14)26(22,23)21-5-6-25-20-11-15-8-16(12-20)10-17(9-15)13-20/h3-4,7,15-17,21H,5-6,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQOEFPXJKJNQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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